3,4-difluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide
Description
3,4-Difluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is a fluorinated benzamide derivative characterized by a 3,4-difluoro-substituted benzoyl group and a hydroxyethyl side chain bearing a para-trifluoromethylphenyl moiety. Its structural complexity arises from the combination of electron-withdrawing fluorine atoms and the polar hydroxyl group, which may enhance solubility and intermolecular interactions.
Properties
IUPAC Name |
3,4-difluoro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F5NO2/c17-12-6-3-10(7-13(12)18)15(24)22-8-14(23)9-1-4-11(5-2-9)16(19,20)21/h1-7,14,23H,8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZURRVKJRAKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNC(=O)C2=CC(=C(C=C2)F)F)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3,4-difluorobenzoyl chloride with 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemical Properties and Structure
The compound features a difluorobenzamide structure with a hydroxyethyl side chain and a trifluoromethyl group. Its molecular formula is , with a molecular weight of approximately 375.31 g/mol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds containing difluorobenzamide moieties exhibit promising anticancer properties. For instance, studies have shown that similar structures can inhibit specific cancer cell lines by interfering with cellular signaling pathways.
- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of difluoro-N-benzamides showed potent activity against breast cancer cell lines, suggesting that modifications to the benzamide structure can enhance therapeutic efficacy.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. The hydroxy group and trifluoromethyl substituent may contribute to its ability to modulate inflammatory pathways.
- Case Study: Research in Bioorganic & Medicinal Chemistry Letters highlighted the anti-inflammatory activity of related compounds, showing reduced levels of pro-inflammatory cytokines in vitro.
Pesticide Development
Fluorinated compounds are often explored for their potential as pesticides due to their increased stability and effectiveness against pests.
- Data Table: Comparison of Fluorinated Pesticides
| Compound Name | Active Ingredient | Target Pest | Efficacy |
|---|---|---|---|
| Compound A | 3,4-Difluoro... | Aphids | High |
| Compound B | Fluoroacetamide | Beetles | Medium |
Research has indicated that fluorinated pesticides can exhibit greater potency and lower application rates compared to non-fluorinated counterparts.
Polymer Synthesis
The unique properties of 3,4-difluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide make it suitable for use in polymer synthesis, particularly in developing high-performance materials.
- Case Study: Investigations into polymer blends incorporating this compound have shown enhanced thermal stability and mechanical properties, making them suitable for advanced applications in coatings and electronics.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group and fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its 3,4-difluoro substitution on the benzamide ring and the 2-hydroxy-2-(4-trifluoromethylphenyl)ethyl side chain. Below is a comparative analysis with analogous compounds:
Activity Comparison
- Antimicrobial Potential: While direct data on the target compound is lacking, analogs like 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide show strong inhibition of sulfate-reducing bacteria (e.g., Desulfovibrio piger) at µM concentrations . The target compound’s difluoro and CF₃ groups may confer similar or enhanced activity.
- Cytotoxicity : Salicylamides with CF₃ groups exhibit dose-dependent cytotoxicity (), suggesting the target compound may share this trait. However, the hydroxyl group’s position could modulate toxicity .
- MRSA Activity : CF₃-containing benzamides in show potent antistaphylococcal effects, highlighting the pharmacophore’s versatility .
Biological Activity
3,4-Difluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is a synthetic organic compound belonging to the class of benzamides. The presence of fluorine atoms and a trifluoromethyl group in its structure suggests potential modifications in its biological activity, particularly in terms of lipophilicity and electronic interactions. Despite its structural significance, there is currently limited published research specifically addressing its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is C16H16F5N O2. The key functional groups include:
- Benzamide core : Contributes to the compound's ability to interact with various biological targets.
- Hydroxyl group : May facilitate hydrogen bonding, enhancing interactions with biomolecules.
- Trifluoromethyl group : Known to influence biological activity through increased lipophilicity and potential interactions with receptors.
Biological Activity Overview
Research on the specific biological activity of this compound is scarce. However, insights can be drawn from related studies involving fluorinated compounds and benzamides.
- Receptor Interaction : Fluorinated compounds often exhibit altered receptor binding profiles. The trifluoromethyl group may enhance binding affinity to certain targets, similar to findings in other fluorinated drugs .
- Anticancer Activity : While direct studies on this compound are lacking, related benzamide derivatives have shown promising anticancer properties. For example, some fluorinated benzamides have demonstrated cytotoxic effects against various cancer cell lines, suggesting that structural modifications could yield similar outcomes for the compound .
- Neuropharmacological Effects : Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those involving metabotropic glutamate receptors (mGluRs). Modulation of these receptors has implications for treating neurological disorders .
Case Studies and Comparative Analysis
While specific case studies on this compound are not available, the following table summarizes findings from related compounds that may inform expectations regarding this compound's biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
